Profadol
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Overview
Description
Profadol, also known as 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. This compound’s analgesic potency is comparable to pethidine (meperidine), but its antagonistic effect is significantly weaker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Profadol involves several key steps:
Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate, resulting in a new compound.
Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.
Imide Formation: Treatment with methylamine leads to the formation of 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione.
Reduction and Demethylation: The imide is reduced using lithium aluminium hydride, followed by demethylation to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Profadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted this compound derivatives with different functional groups.
Scientific Research Applications
Profadol has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential as an analgesic with fewer side effects compared to other opioids.
Industry: Utilized in the development of new analgesic drugs and as a standard in quality control processes.
Mechanism of Action
Profadol exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. It binds to the receptor, mimicking the action of endogenous opioids, leading to analgesic effects. The molecular targets include the μ-opioid receptor, and the pathways involved are related to the inhibition of pain signaling and modulation of neurotransmitter release .
Comparison with Similar Compounds
Pethidine (Meperidine): Similar analgesic potency but with stronger antagonistic effects.
Tramadol: Another opioid analgesic with a different mechanism of action and side effect profile.
Tapentadol: Shares structural similarities but has a distinct pharmacological profile.
Uniqueness of Profadol: this compound’s unique feature is its mixed agonist-antagonist activity at the μ-opioid receptor, providing analgesic effects with a lower risk of dependency and side effects compared to other opioids .
Properties
CAS No. |
13104-69-3 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |
InChI Key |
VFUGCQKESINERB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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